Sophocarpine monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

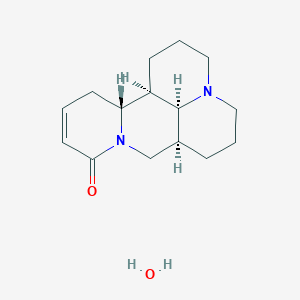

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.H2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14;/h1,7,11-13,15H,2-6,8-10H2;1H2/t11-,12+,13+,15-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOREIYHDGYUFA-PUILLJIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sophocarpine Monohydrate: A Technical Guide to its Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Sophocarpine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant attention for its diverse pharmacological activities.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying its therapeutic potential, with a focus on its anti-inflammatory, anti-cancer, and antiviral effects. The information is compiled from numerous in vitro and in vivo studies, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Core Mechanism: Modulation of Key Signaling Pathways

Sophocarpine exerts its wide-ranging pharmacological effects by modulating multiple critical intracellular signaling pathways.[2][3] Its primary mechanism involves the regulation of inflammatory and cell survival cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.[1][4] By targeting these central nodes, sophocarpine can influence the expression of a vast array of downstream genes involved in inflammation, cell proliferation, apoptosis, and immune responses.

Anti-Inflammatory Mechanism of Action

Sophocarpine demonstrates potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. This is achieved primarily through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, sophocarpine has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This effect is linked to the decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, sophocarpine prevents the phosphorylation of the inhibitor of κB (IκB), which in turn blocks the activation and nuclear translocation of NF-κB.

Furthermore, sophocarpine attenuates the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), key components of the MAPK cascade, without affecting the extracellular signal-regulated kinase 1/2 (Erk1/2). This targeted inhibition contributes to its overall anti-inflammatory effect. In vivo studies corroborate these findings, showing that sophocarpine reduces edema and inflammatory cytokine levels in animal models of arthritis, colitis, and skin inflammation. It has also been identified as a potential competitive inhibitor of TRPA1 and TRPV1 channels, which are involved in inflammatory itch and pain.

References

A Comprehensive Technical Guide to Sophocarpine Monohydrate: Synthesis, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophocarpine, a tetracyclic quinolizidine alkaloid primarily sourced from plants of the Sophora genus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, isolation, and comprehensive characterization of sophocarpine monohydrate. It is designed to serve as a vital resource for researchers, chemists, and pharmacologists engaged in natural product chemistry, drug discovery, and development. This document details experimental protocols, presents quantitative data in accessible formats, and visualizes key processes to facilitate a deeper understanding and practical application of this promising bioactive compound.

Introduction

Sophocarpine (C₁₅H₂₂N₂O) is a naturally occurring alkaloid found in various traditional Chinese medicinal herbs, most notably from the Sophora species like Sophora alopecuroides and Sophora flavescens.[1][2][3] It shares a core structural framework with other matrine-type alkaloids and is recognized for a wide spectrum of biological effects, including anti-inflammatory, antiviral, and antitumor properties.[4] The monohydrate form is a common state for this compound under standard isolation and purification conditions.

Recent research has illuminated the mechanisms underlying sophocarpine's therapeutic potential, particularly its modulation of key cellular signaling pathways. As a result, interest in its potential as a lead compound for novel therapeutics is growing. This guide aims to consolidate the current knowledge on the chemical synthesis, extraction from natural sources, and detailed analytical characterization of this compound to support ongoing and future research endeavors.

Synthesis of Sophocarpine

While total synthesis of matrine alkaloids has been a subject of extensive research, specific and detailed protocols for the de novo synthesis of sophocarpine are not as commonly reported in readily available literature. Sophocarpine is often utilized as a starting material for the synthesis of various matrine derivatives.[2] A plausible and frequently suggested synthetic route to sophocarpine involves the dehydrogenation of its parent alkaloid, matrine.

Proposed Synthesis from Matrine

Reaction Principle: The conversion of matrine to sophocarpine involves the introduction of a double bond in the D-ring of the tetracyclic structure, specifically at the 13 and 14 positions. This transformation is an oxidation reaction, which can be achieved through dehydrogenation.

Experimental Protocol (Proposed):

-

Materials: Matrine, mercuric acetate (Hg(OAc)₂), acetic acid, ethylenediaminetetraacetic acid (EDTA) solution, sodium sulfide (Na₂S), chloroform, sodium sulfate (Na₂SO₄), silica gel for column chromatography.

-

Procedure:

-

Dissolve matrine in a 5% acetic acid solution.

-

Add a solution of mercuric acetate in 5% acetic acid to the matrine solution. The molar ratio of matrine to mercuric acetate should be optimized, typically starting with a ratio of 1:2 to 1:4.

-

Heat the reaction mixture under reflux for a period of 2 to 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Decompose the excess mercuric acetate by adding a stream of hydrogen sulfide gas or by adding a solution of sodium sulfide until no further precipitation of mercuric sulfide is observed.

-

Filter the reaction mixture to remove the precipitate.

-

Make the filtrate alkaline by adding a concentrated ammonium hydroxide solution.

-

Extract the aqueous solution multiple times with chloroform.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude sophocarpine using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Recrystallize the purified sophocarpine from an appropriate solvent to yield pure sophocarpine. To obtain the monohydrate, crystallization from an aqueous solvent system may be employed.

-

Note: This protocol is a general procedure for mercuric acetate dehydrogenation and should be adapted and optimized for the specific synthesis of sophocarpine.

Isolation of this compound from Natural Sources

Sophocarpine is naturally present in the seeds, roots, and aerial parts of Sophora alopecuroides and other related species. The isolation process typically involves extraction of total alkaloids followed by chromatographic separation and purification.

Experimental Protocol for Isolation

This protocol is adapted from the general method for the extraction of total alkaloids from Sophora alopecuroides.

-

Plant Material: 5 kg of coarse powder (10-20 mesh) of the seeds or aerial parts of Sophora alopecuroides.

-

Extraction of Total Alkaloids:

-

Macerate the plant powder with a 4-fold volume of 5% sodium hydroxide (NaOH) solution and soak overnight.

-

Discard the alkaline liquid and extract the residue with a 5% sulfuric acid (H₂SO₄) solution.

-

Pass the acidic extract through a cation exchange resin column.

-

Elute the alkaloids from the resin using 95% ethanol containing 3% ammonia.

-

Combine the eluents and recover the ethanol under reduced pressure.

-

The resulting solution can be further purified by adsorption on activated carbon to yield the total alkaloids.

-

-

Purification of Sophocarpine:

-

Subject the total alkaloid extract to column chromatography on a neutral alumina column.

-

Perform gradient elution with a solvent system of petroleum ether-acetone.

-

Collect the fractions and monitor by TLC for the presence of sophocarpine.

-

Combine the fractions containing sophocarpine and evaporate the solvent.

-

Recrystallize the obtained solid from a suitable solvent (e.g., acetone or an ethanol-water mixture) to yield purified sophocarpine. Crystallization from an aqueous solvent may yield the monohydrate form.

-

The following diagram illustrates the general workflow for the isolation and purification of sophocarpine.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the isolated or synthesized this compound. This involves a combination of physicochemical and spectroscopic techniques.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂N₂O · H₂O | |

| Molecular Weight | 264.36 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 54-55 °C | |

| Solubility | Soluble in DMSO and ethanol |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information and is crucial for the unequivocal identification of sophocarpine.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For sophocarpine, electrospray ionization (ESI) is a common technique.

| Ion | m/z (Observed) |

| [M+H]⁺ | 247.1805 |

| [M+Na]⁺ | 269.1622 |

Data is for the anhydrous molecule.

The following diagram depicts a plausible fragmentation pathway for the [M+H]⁺ ion of sophocarpine.

¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of sophocarpine. The following tables provide assigned chemical shift data.

¹H NMR Spectral Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 13 | ~5.8 | d | ~9.8 |

| 14 | ~6.9 | dd | ~9.8, ~5.6 |

| ... | ... | ... | ... |

¹³C NMR Spectral Data

| Position | Chemical Shift (δ, ppm) |

| 15 | ~163.0 |

| 14 | ~145.0 |

| 13 | ~120.0 |

| ... | ... |

Signaling Pathways Modulated by Sophocarpine

Sophocarpine exerts its biological effects by interacting with various intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Anti-inflammatory Effects

Sophocarpine has been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

The diagram below illustrates the inhibitory effect of sophocarpine on these pro-inflammatory pathways.

Antitumor Activity

The anticancer effects of sophocarpine are mediated through the modulation of multiple signaling cascades, including the PI3K/AKT pathway, which is often dysregulated in cancer.

The following diagram visualizes the role of sophocarpine in inhibiting the PI3K/AKT pathway, a key regulator of cell survival and proliferation.

Conclusion

This technical guide provides a consolidated resource on the synthesis, isolation from natural sources, and detailed characterization of this compound. The provided experimental protocols, tabulated data, and visual diagrams of workflows and signaling pathways are intended to equip researchers with the necessary information to further explore the therapeutic potential of this important natural product. While significant progress has been made in understanding the pharmacology of sophocarpine, further research is warranted to develop a scalable and efficient synthetic route and to fully elucidate its complex mechanisms of action in various disease models. The information compiled herein serves as a foundational reference to support these future endeavors in the fields of medicinal chemistry and drug development.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. A Study on Isolation of Chemical Constituents from Sophora Flavescens Ait. and Their Anti-Glioma Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine [frontiersin.org]

Sophocarpine Monohydrate: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophocarpine, a tetracyclic quinolizidine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of Sophocarpine monohydrate and a comparative analysis of the various extraction methodologies. Detailed experimental protocols for conventional and modern extraction techniques are presented, alongside quantitative data on extraction yields. Furthermore, this guide elucidates the key signaling pathways modulated by Sophocarpine, namely the NF-κB and MAPK pathways, with visual representations to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, chemists, and pharmacologists engaged in the study and development of Sophocarpine-based therapeutics.

Natural Sources of this compound

Sophocarpine is a secondary metabolite primarily found in plants belonging to the genus Sophora of the family Fabaceae.[1] These medicinal plants have a long history of use in traditional medicine, particularly in East Asia.[1] The primary botanical sources of Sophocarpine include:

-

Sophora flavescens Ait. (Kushen): The roots of this plant are a well-documented source of numerous alkaloids, including Sophocarpine.[1]

-

Sophora alopecuroides L. : This desert plant is another significant source of Sophocarpine and other related alkaloids such as matrine, oxymatrine, and sophoridine.[2][3]

-

Sophora viciifolia Hance

-

Sophora tonkinensis Gagnep.

-

Sophora moorcroftiana : The seeds of this species have been shown to be a rich source of alkaloids, including Sophocarpine.

The concentration of Sophocarpine and other alkaloids can vary depending on the plant part, geographical location, and harvesting time. Notably, the aerial parts and seeds of Sophora alopecuroides contain a significant percentage of total alkaloids.

Extraction Methodologies for this compound

The extraction of Sophocarpine from its natural plant sources can be accomplished through various techniques, ranging from traditional solvent-based methods to more modern and efficient approaches. The choice of method often depends on factors such as desired yield, purity, environmental impact, and scalability.

Conventional Extraction Methods

2.1.1. Solvent Extraction (Reflux and Maceration)

Solvent extraction is a widely used conventional method for isolating alkaloids. This technique relies on the solubility of Sophocarpine in specific organic solvents.

-

Principle: The plant material is soaked or heated in a solvent, which dissolves the target alkaloids along with other soluble compounds.

-

Common Solvents: Ethanol, methanol, and chloroform are frequently used. Acidified water can also be employed to form alkaloid salts, which are soluble in water.

-

Advantages: Simple setup and low cost.

-

Disadvantages: Time-consuming, requires large volumes of organic solvents, and can have lower extraction efficiency compared to modern techniques.

2.1.2. Acid-Base Extraction

This method leverages the basic nature of alkaloids to separate them from other plant constituents.

-

Principle: The plant material is first treated with an acid to form water-soluble alkaloid salts. The acidic aqueous extract is then basified to precipitate the free alkaloids, which can then be extracted with an organic solvent.

-

Advantages: Provides a degree of purification by separating basic alkaloids from neutral and acidic compounds.

-

Disadvantages: Involves multiple steps and the use of both acids and bases.

Modern Extraction Methods

2.2.1. Ultrasonic-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

-

Principle: Acoustic cavitation, the formation and collapse of microscopic bubbles, disrupts the plant cell walls, facilitating the release of intracellular contents and improving solvent penetration.

-

Advantages: Reduced extraction time, lower solvent consumption, and increased extraction efficiency compared to conventional methods.

-

Key Parameters: Ultrasound frequency, power, temperature, solvent composition, and extraction time are critical parameters to optimize for maximum yield.

2.2.2. Enzyme-Assisted Extraction

This "green" extraction technique employs enzymes to break down the plant cell wall matrix, thereby enhancing the release of target compounds.

-

Principle: Enzymes such as cellulases and hemicellulases are used to hydrolyze the structural polysaccharides of the plant cell wall, making the intracellular components more accessible to the extraction solvent.

-

Advantages: Environmentally friendly, can lead to higher extraction yields, and can be performed under mild conditions, preserving the integrity of thermolabile compounds.

-

Coupling with UAE: Combining enzyme-assisted extraction with UAE can further enhance extraction efficiency. One study reported a 32.5% increase in extraction efficiency for alkaloids from Sophora moorcroftiana using this coupled method compared to conventional solvent extraction.

2.2.3. Subcritical Water Extraction (SWE)

SWE uses water at elevated temperatures (100-374°C) and pressures to act as an extraction solvent.

-

Principle: Under subcritical conditions, the polarity of water decreases, making it a suitable solvent for extracting less polar organic compounds like alkaloids.

-

Advantages: Environmentally friendly (uses water as a solvent), and the selectivity can be tuned by adjusting the temperature and pressure.

-

Comparison: Studies have shown that SWE can be a competitive method in terms of extraction yield when compared to other techniques like accelerated solvent extraction (ASE) and ultrasonic extraction.

Quantitative Data on Sophocarpine Extraction

The efficiency of different extraction methods can be compared based on the yield of Sophocarpine or total alkaloids. The following tables summarize available quantitative data from various studies.

| Plant Source | Plant Part | Extraction Method | Sophocarpine Yield/Content | Reference |

| Sophora flavescens Ait. | - | Liquid-Liquid Extraction & RP-HPLC | 0.081 mg/g (85.38% recovery) | N/A |

| Sophora moorcroftiana | Seeds | Enzyme-Assisted Ultrasonic Extraction | 0.47% of total alkaloids |

| Plant Source | Plant Part | Total Alkaloid Content | Reference |

| Sophora alopecuroides | Aerial Part | 6.11–8.03% | |

| Sophora alopecuroides | Seeds | 8.11% | |

| Sophora moorcroftiana | Seeds | 4.00% |

Experimental Protocols

Protocol for Reflux Extraction of Alkaloids from Sophora flavescens

This protocol is based on a method described for the preparation of an extract for analysis.

-

Sample Preparation: Precisely weigh 5.0 g of dried and powdered Sophora flavescens roots.

-

First Extraction: Add 8 times the volume of 70% ethanol to the plant material. Heat the mixture to reflux for 2 hours.

-

Second Extraction: Separate the solvent and repeat the reflux extraction with 6 times the volume of 70% ethanol for another 2 hours.

-

Concentration: Combine the extracts from both steps and evaporate the solvent under reduced pressure to a concentration of 0.1 g/mL.

-

Filtration: Filter the concentrated extract through a 0.22 μm microporous membrane before analysis or further purification.

Protocol for Acid-Base Extraction of Total Alkaloids from Sophora alopecuroides

-

Alkalinization: Weigh 5 kg of coarse powder (10–20 mesh) of Sophora alopecuroides. Add a 4-fold volume of 5% NaOH solution and soak the material overnight.

-

Acidic Extraction: Discard the alkaline liquid and extract the residue with a 5% sulfuric acid solution.

-

Cation Exchange Chromatography: Pass the acidic extract through a cation exchange resin column to adsorb the alkaloids.

-

Elution: Elute the alkaloids from the resin using 95% ethanol containing 3% ammonia.

-

Concentration and Purification: Combine the eluents and recover the ethanol. The resulting total alkaloids can be further purified by adsorption on activated carbon and subsequent isolation using a neutral alumina column with a petroleum ether-acetone gradient.

Optimized Protocol for Enzyme-Assisted Ultrasonic Extraction from Sophora moorcroftiana Seeds

This protocol is based on an optimized method for extracting alkaloids.

-

Enzymatic Hydrolysis:

-

Enzyme: Use a cellulose-hemicellulose complex enzyme.

-

Enzyme Concentration: 10% (w/w) of the plant material.

-

-

Ultrasonic-Assisted Extraction:

-

Solvent: 77.18% ethanol in water.

-

Solid-Liquid Ratio: 1:44.82 (g/mL).

-

Ultrasonic Power: 267.01 W.

-

Ultrasonic Duration: 45 minutes.

-

-

Post-Extraction:

-

Separate the extract from the solid residue.

-

The extraction efficiency under these conditions was reported to be 90.65%.

-

Signaling Pathways Modulated by Sophocarpine

Sophocarpine exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial in inflammation and cellular stress responses.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Sophocarpine has been shown to inhibit this pathway through the following mechanism:

-

In the inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα.

-

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα.

-

This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

-

Sophocarpine inhibits the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB in its inactive cytoplasmic state. This ultimately leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

Figure 1: Sophocarpine's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to external stimuli. The MAPK family includes p38, JNK, and ERK1/2. Sophocarpine has been shown to selectively inhibit components of this pathway.

-

External stimuli can activate the MAPK signaling cascade, leading to the phosphorylation and activation of p38 and JNK.

-

Activated p38 and JNK can then phosphorylate downstream targets, leading to various cellular responses, including inflammation.

-

Sophocarpine attenuates the phosphorylation of p38 and JNK, thereby inhibiting their activity. It does not appear to affect the phosphorylation of ERK1/2. This selective inhibition contributes to its anti-inflammatory effects.

Figure 2: Sophocarpine's modulation of the MAPK signaling pathway.

Conclusion

This compound, naturally occurring in several Sophora species, presents a compelling profile for drug development due to its significant pharmacological activities. This guide has detailed its primary botanical sources and provided a comparative overview of various extraction methodologies, from traditional solvent-based approaches to modern, efficient techniques like ultrasonic and enzyme-assisted extraction. The provided experimental protocols offer a practical foundation for researchers to isolate and study this promising alkaloid. Furthermore, the elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a clear mechanistic basis for its observed anti-inflammatory properties. Continued research into optimizing extraction processes and further exploring its pharmacological potential is warranted to fully realize the therapeutic value of Sophocarpine.

References

In Vitro and In Vivo Biological Activities of Sophocarpine Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophocarpine, a quinolizidine alkaloid primarily isolated from plants of the Sophora genus, has a long history in traditional Chinese medicine. Modern pharmacological research has identified a wide spectrum of biological activities, positioning sophocarpine monohydrate as a compound of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the in vitro and in vivo biological activities of this compound, with a focus on its anti-cancer, anti-inflammatory, analgesic, and antiviral properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and application.

Anti-Cancer Activities

This compound has demonstrated potent anti-tumor effects across various cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

In Vitro Data

The cytotoxic effects of sophocarpine have been quantified in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of sophocarpine required to inhibit 50% of cell growth, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | Not explicitly quantified | [1] |

| TSU-Pr1 | Prostate Cancer | Not explicitly quantified | [2][3] |

| DU145 | Prostate Cancer | Not explicitly quantified | [4] |

| PC3 | Prostate Cancer | Not explicitly quantified | [4] |

| MKN45 | Gastric Cancer | Not explicitly quantified | |

| BGC-823 | Gastric Cancer | Not explicitly quantified | |

| LoVo | Colon Cancer | Not explicitly quantified |

Note: While several studies confirm the dose-dependent inhibitory effect of sophocarpine on these cell lines, specific IC50 values were not consistently reported in the reviewed literature.

In Vivo Data

In animal models, sophocarpine has shown significant efficacy in reducing tumor growth.

| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Nude mice with PC-93 xenografts | Prostate Cancer | Not specified | Significant reduction in tumor size and weight | |

| Nude mice with colon cancer liver metastasis | Colon Cancer | In combination with oxaliplatin | Augmented inhibitory effect | |

| Mice with transplanted tumors (S180, U14, Lio 1, W256, L 615) | Various | 60 mg/kg qd×10 d (ig) | 31-56% inhibition |

Signaling Pathways in Anti-Cancer Activity

Sophocarpine exerts its anti-cancer effects by modulating several key signaling pathways. The PI3K/AKT/mTOR pathway, often hyperactivated in cancer, is a primary target. By inhibiting this pathway, sophocarpine induces apoptosis and autophagy in cancer cells. Furthermore, it has been shown to regulate the AKT/GSK3β/β-catenin axis, which is crucial in inhibiting the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.

Anti-Inflammatory and Analgesic Activities

This compound exhibits significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain.

In Vitro Data

In cellular models of inflammation, sophocarpine effectively reduces the production of pro-inflammatory mediators.

| Cell Line | Stimulant | Effect | Concentration | Reference |

| RAW 264.7 | LPS | ↓ NO, TNF-α, IL-6 production | 50 and 100µg/ml | |

| RAW 264.7 | LPS | ↓ TNF-α, IL-6 production | Not specified |

In Vivo Data

Animal models of inflammation and pain have demonstrated the potent in vivo efficacy of sophocarpine.

| Animal Model | Condition | Treatment Regimen (mg/kg) | Effect | Reference |

| Rats | Carrageenan-induced paw edema | 15 and 30 | Dose-dependent reduction in edema | |

| Mice | Xylene-induced ear edema | 20, 40, and 80 | Significant inhibition of edema | |

| Mice | Acetic acid-induced vascular permeation | 20 and 40 | Dose-dependent reduction in permeability | |

| Mice | Acetic acid-induced writhing | 40 and 80 | Dose-dependent inhibition of writhing | |

| Mice | Hot plate test | 20, 40, and 80 | Prolonged foot-licking latency | |

| Rats | Balloon injury-induced intima hyperplasia | Not specified | Attenuated increase in IL-6, IL-1β, MCP-1, NF-κB, TNF-α |

Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of sophocarpine are mediated through the inhibition of the NF-κB and MAPK signaling pathways. In LPS-stimulated macrophages, sophocarpine suppresses the phosphorylation of p38 MAPK and JNK, leading to a decrease in the production of inflammatory cytokines.

Antiviral Activities

Sophocarpine has shown promising antiviral activity, particularly against enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.

In Vitro Data

| Virus | Cell Line | Assay | IC50 / EC50 | Reference |

| Enterovirus 71 (EV71) | Vero | CPE Reduction | 350 µg/ml (IC50) | |

| Human Herpesvirus 6 (HHV-6) | Molt-3 | Not specified | Not specified |

Mechanism of Antiviral Action

Studies on EV71 have indicated that sophocarpine inhibits viral attachment and penetration into host cells. It also suppresses the replication of viral genomic RNA, suggesting a multi-pronged antiviral mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assays

1. Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effect of sophocarpine on cancer cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

2. Western Blot Analysis

-

Objective: To analyze the expression levels of proteins in signaling pathways.

-

Procedure:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-NF-κB) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

3. Wound Healing (Scratch) Assay

-

Objective: To assess the effect of sophocarpine on cancer cell migration.

-

Procedure:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium with or without sophocarpine.

-

Capture images of the scratch at 0 and 24 hours.

-

Measure the width of the scratch and calculate the migration rate.

-

4. Transwell Invasion Assay

-

Objective: To evaluate the effect of sophocarpine on cancer cell invasion.

-

Procedure:

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Seed serum-starved cells in the upper chamber in serum-free medium containing sophocarpine.

-

Add medium with 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells under a microscope.

-

5. Apoptosis Assay (Flow Cytometry)

-

Objective: To quantify sophocarpine-induced apoptosis.

-

Procedure:

-

Treat cells with sophocarpine for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

6. Antiviral Cytopathic Effect (CPE) Reduction Assay

-

Objective: To determine the antiviral activity of sophocarpine against EV71.

-

Procedure:

-

Seed Vero cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with serial dilutions of sophocarpine for 2 hours.

-

Infect the cells with EV71 at a specific multiplicity of infection (MOI).

-

Incubate the plate and observe for cytopathic effects daily.

-

After 72 hours, assess cell viability using a colorimetric method (e.g., MTT or crystal violet staining).

-

Calculate the 50% inhibitory concentration (IC50).

-

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

-

Objective: To evaluate the anti-inflammatory effect of sophocarpine in an acute inflammation model.

-

Procedure:

-

Administer sophocarpine (e.g., 15 and 30 mg/kg, i.p.) to rats.

-

After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition compared to the control group.

-

2. Acetic Acid-Induced Writhing Test in Mice

-

Objective: To assess the peripheral analgesic activity of sophocarpine.

-

Procedure:

-

Administer sophocarpine (e.g., 40 and 80 mg/kg, i.p.) to mice.

-

After 30 minutes, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.

-

Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 15-20 minutes.

-

Calculate the percentage of inhibition of writhing.

-

3. Hot Plate Test in Mice

-

Objective: To evaluate the central analgesic activity of sophocarpine.

-

Procedure:

-

Administer sophocarpine (e.g., 20, 40, and 80 mg/kg, i.p.) to mice.

-

At various time points after administration (e.g., 30, 60, 90, 120 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency time for the mouse to show a pain response (e.g., licking a paw or jumping).

-

A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

4. Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of sophocarpine against CRPC.

-

Procedure:

-

Surgically castrate male nude mice.

-

Subcutaneously inject CRPC cells (e.g., DU145 or PC3) into the flank of the castrated mice.

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer sophocarpine (at a predetermined dose and schedule) and vehicle control.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, excise and weigh the tumors.

-

Conclusion

This compound is a promising natural compound with a broad range of pharmacological activities. Its demonstrated efficacy in preclinical models of cancer, inflammation, pain, and viral infections warrants further investigation. The detailed experimental protocols and summarized data in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of sophocarpine from a traditional remedy to a modern therapeutic agent. Future studies should focus on elucidating more precise molecular mechanisms, conducting comprehensive pharmacokinetic and toxicological profiling, and ultimately, translating these preclinical findings into clinical applications.

References

- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 3. bioagilytix.com [bioagilytix.com]

- 4. Anti-nociceptive and anti-inflammatory activity of sophocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive literature review of Sophocarpine monohydrate research.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophocarpine, a tetracyclic quinolizidine alkaloid, is a prominent bioactive compound isolated from plants of the Sophora genus, such as Sophora alopecuroides L. and Sophora flavescens Ait.[1][2] These plants have a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammation and viral infections.[1][3] Sophocarpine monohydrate (C₁₅H₂₂N₂O·H₂O) is a hydrated form of the compound.[4] Modern pharmacological research has validated many of its traditional uses and uncovered a wide spectrum of biological activities. Studies have demonstrated its anti-inflammatory, anticancer, antiviral, analgesic, and organ-protective effects. This technical guide provides a comprehensive review of the existing literature on sophocarpine, focusing on its pharmacological effects, mechanisms of action, pharmacokinetics, and the experimental methodologies used in its investigation.

Pharmacological Activities

Sophocarpine exhibits a diverse range of pharmacological effects, making it a compound of significant interest for drug development. Its activities are primarily attributed to its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and viral replication.

Anti-inflammatory and Analgesic Effects

A substantial body of research highlights sophocarpine's potent anti-inflammatory properties. It has been shown to be effective in various models of inflammation, including rheumatoid arthritis, ulcerative colitis, acute lung injury, and dermatitis. The compound exerts these effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). It also suppresses the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, studies have demonstrated its analgesic properties in both thermal and chemically induced pain models.

Anticancer Activity

Sophocarpine has demonstrated significant antitumor activity across various cancer cell lines. It can inhibit tumor cell proliferation, invasion, and migration, and induce apoptosis. The anticancer effects have been observed in models of prostate cancer, colon cancer, and gastric cancer. The underlying mechanisms involve the regulation of apoptotic signaling pathways and the modulation of pathways critical for cell survival and growth, such as the PI3K/AKT pathway.

Antiviral Activity

Sophocarpine has shown promising antiviral effects against a range of viruses. It is notably effective against hepatitis B virus (HBV), where it can reduce the levels of HBsAg, HBeAg, and HBV DNA. It also inhibits the replication of other viruses such as human herpesvirus 6 (HHV-6) and enterovirus 71 (EV71). Its antiviral mechanisms include inhibiting the attachment and penetration of the virus into host cells and suppressing the replication of viral genomic RNA.

Cardioprotective and Other Effects

Sophocarpine exhibits protective effects on the cardiovascular system. It has been shown to mitigate cardiac fibrosis, alleviate doxorubicin-induced heart injury, and protect against diabetic cardiomyopathy. These cardioprotective effects are linked to its anti-inflammatory and antioxidant properties, as well as its ability to modulate ion channels. Additionally, sophocarpine has demonstrated neuroprotective, hepatoprotective, and anti-diabetic effects in various preclinical models.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on sophocarpine.

| Table 1: In Vitro Efficacy of Sophocarpine | ||

| Assay Type | Target/Cell Line | Result (IC50 / Ki) |

| Antiviral Activity | Enterovirus 71 (EV71) in Vero cells | IC50: 350 µg/ml |

| Cytotoxicity | Vero cells | CC50: 1,346 µg/ml |

| Ion Channel Inhibition | hERG K+ channels | IC50: ~200 µM |

| Enzyme Inhibition | Cytochrome P450 3A4 (CYP3A4) | IC50: 12.22 µM; Ki: 6.74 µM (noncompetitive) |

| Enzyme Inhibition | Cytochrome P450 2C9 (CYP2C9) | IC50: 15.96 µM; Ki: 9.19 µM (competitive) |

| Table 2: In Vivo Analgesic and Anti-inflammatory Dosages of Sophocarpine | |||

| Animal Model | Condition | Dosage | Effect |

| Mouse | Acetic acid-induced writhing | 40, 80 mg/kg | Dose-dependent inhibition of writhing |

| Mouse | Xylene-induced ear edema | 20, 40, 80 mg/kg | Significant inhibition of edema |

| Rat | Carrageenan-induced paw edema | 15, 30 mg/kg (i.v.) | Significant dose-dependent anti-inflammatory effect |

| Mouse | Acetic acid-induced vascular permeation | 20, 40 mg/kg (i.v.) | Significant dose-dependent anti-inflammatory effect |

Mechanism of Action: Key Signaling Pathways

Sophocarpine's diverse pharmacological effects stem from its ability to modulate multiple intracellular signaling pathways.

Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of sophocarpine are largely mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), sophocarpine inhibits the phosphorylation of IκB, which prevents the activation and nuclear translocation of NF-κB. It also attenuates the phosphorylation of key MAPK proteins, including p38 and c-Jun NH2-terminal kinase (JNK). This dual inhibition leads to a significant reduction in the expression of downstream inflammatory mediators.

Modulation of PI3K/AKT/mTOR Pathway

The anticancer activity of sophocarpine is often linked to its modulation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, sophocarpine can suppress the growth of cancer cells and induce apoptosis. For instance, in gastric cancer cells, sophocarpine's effects were associated with the regulation of the PTEN/PI3K/AKT pathway. In castration-resistant prostate cancer, it was found to suppress tumor progression by antagonizing the PI3K/AKT/mTOR pathway.

Pharmacokinetics

Pharmacokinetic studies have shown that the distribution of sophocarpine in the body follows a two-compartment model. It can be detected in various tissues but has a relatively short half-life. One study in rabbits showed that after oral administration, sophocarpine was absorbed and eliminated faster than a related alkaloid, sophoridine. In vitro studies using human liver microsomes have indicated that sophocarpine can inhibit CYP3A4 and CYP2C9 enzymes, suggesting a potential for drug-drug interactions with substances metabolized by these enzymes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 cells)

This protocol is based on methodologies frequently cited for testing the anti-inflammatory effects of sophocarpine.

-

Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cytotoxicity Assay : To determine a non-toxic concentration range, cells are seeded in a 96-well plate and treated with various concentrations of sophocarpine for 24 hours. Cell viability is then assessed using an MTT assay.

-

Inflammatory Stimulation : Cells are pre-treated with non-toxic concentrations of sophocarpine for 1-2 hours.

-

LPS Challenge : Lipopolysaccharide (LPS, typically 1 µg/mL) is added to the wells (excluding the control group) to induce an inflammatory response. The cells are incubated for a specified period (e.g., 24 hours).

-

Quantification of Inflammatory Mediators :

-

Nitric Oxide (NO) : The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Cytokines (TNF-α, IL-6) : Levels of cytokines in the supernatant are quantified using ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis : To analyze the effect on signaling pathways, cell lysates are collected. Proteins (e.g., p-p38, p-JNK, p-IκBα, iNOS, COX-2) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies for detection.

In Vivo Anticancer Assay (Xenograft Mouse Model)

This protocol is a generalized representation of studies investigating the in vivo antitumor effects of sophocarpine.

-

Cell Preparation : A suitable human cancer cell line (e.g., prostate cancer PC-3 cells) is cultured and harvested.

-

Animal Model : Male nude mice (e.g., BALB/c nude mice, 4-6 weeks old) are used.

-

Tumor Implantation : A suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment : Mice are randomly assigned to a control group (vehicle) and treatment groups. Sophocarpine is administered (e.g., intraperitoneally or orally) at various doses daily or on a set schedule for a specific period (e.g., 2-4 weeks).

-

Monitoring : Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length × width²) / 2.

-

Endpoint Analysis : At the end of the study, mice are euthanized. Tumors are excised, weighed, and may be used for further analysis (e.g., histology, immunohistochemistry, or Western blot) to examine markers of proliferation and apoptosis (e.g., Ki-67, Bax, Bcl-2).

Toxicity

While sophocarpine shows significant therapeutic potential, it is essential to consider its toxicity. The distribution of sophocarpine is widespread in tissues, but it also has a short half-life, which may mitigate some toxic effects. However, reports on its safety and toxicity are limited. Some studies in zebrafish embryos have indicated potential neurotoxicity and cardiotoxicity, associated with disruptions in calcium homeostasis and oxidative stress. The LD50 in mice via intravenous injection has been reported as 63.94 mg/kg. Further comprehensive toxicity and safety assessments are required to fully establish its therapeutic window.

Conclusion and Future Directions

This compound is a multifaceted natural compound with a robust profile of pharmacological activities, including well-documented anti-inflammatory, anticancer, and antiviral effects. Its mechanisms of action are rooted in the modulation of critical signaling pathways like NF-κB, MAPK, and PI3K/AKT. While preclinical data are promising, the transition to clinical application requires further rigorous investigation. Future research should focus on comprehensive toxicity studies, elucidation of its metabolic fate, and well-designed clinical trials to confirm its efficacy and safety in humans. The potential for drug-drug interactions via CYP enzyme inhibition also warrants further clinical evaluation. The continued exploration of sophocarpine and its derivatives could lead to the development of novel therapeutic agents for a range of diseases.

References

- 1. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine [frontiersin.org]

- 3. Sophocarpine against enterovirus 71 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

Early-Stage Discovery and Preclinical Profile of Sophocarpine Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophocarpine, a quinolizidine alkaloid primarily derived from plants of the Sophora genus, has a long history in traditional Chinese medicine.[1][2] Modern pharmacological research has identified Sophocarpine monohydrate as a compound with a wide spectrum of biological activities, positioning it as a promising candidate for further drug development.[1][2] Preclinical studies have demonstrated its potential anti-inflammatory, anticancer, antiviral, analgesic, and organ-protective effects.[1] These therapeutic potentials are attributed to its ability to modulate various critical signaling pathways, including NF-κB, MAPK, and PI3K/AKT. This technical guide provides an in-depth overview of the early-stage discovery and preclinical findings for this compound, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key cellular mechanisms and workflows.

Pharmacological Activities and Quantitative Data

The preclinical efficacy of Sophocarpine has been evaluated across various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Anti-Cancer Activity of Sophocarpine

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference(s) |

| A549 | Lung Cancer | MTT Assay | IC50 | 3.68 mM | |

| PC93, TSU-Pr1 | Prostate Cancer | Cytotoxicity Assay | Cell Proliferation | Marked inhibition in a concentration and time-dependent manner | |

| LoVo | Colon Cancer | Proliferation, Invasion, Migration Assays | Enhancement of Oxaliplatin effects | Sophocarpine enhanced the inhibitory effects of oxaliplatin | |

| MKN45, BGC-823 | Gastric Cancer | Growth Inhibition Assay | Cell Cycle Arrest, Apoptosis | Dose-dependent inhibition | |

| DU145, PC3 | Castration-Resistant Prostate Cancer | CCK-8, Colony Formation | Proliferation | Suppression of proliferation |

Table 2: In Vivo Anti-Inflammatory and Analgesic Effects of Sophocarpine

| Animal Model | Condition | Dosing (Sophocarpine) | Endpoint | Result | Reference(s) |

| Mice | Acetic Acid-Induced Writhing | 40, 80 mg/kg | Inhibition of Writhing | Dose-dependent inhibition (P < 0.05; P < 0.001) | |

| Mice | Formalin-Induced Pain | 80 mg/kg | Reduction in Pain Response | Significant reduction (P < 0.05) | |

| Mice | Hot Plate Test | 20, 40, 80 mg/kg | Increased Pain Threshold | Significant prolongation of foot-licking latency (all P < 0.05) | |

| Mice | Xylene-Induced Ear Edema | 20, 40, 80 mg/kg | Inhibition of Edema | Significant inhibition (P < 0.01; P < 0.001; P < 0.001) | |

| Rats | Carrageenan-Induced Paw Edema | 15, 30 mg/kg (i.v.) | Reduction in Edema | Significant dose-dependent anti-inflammatory effect |

Table 3: In Vitro Anti-Inflammatory and Antiviral Effects of Sophocarpine

| Cell Line/Virus | Condition | Dosing (Sophocarpine) | Endpoint | Result | Reference(s) |

| RAW 264.7 | LPS-Induced Inflammation | 50, 100 µg/ml | NO, TNF-α, IL-6 Production | Suppression of pro-inflammatory mediators | |

| Vero Cells | Enterovirus 71 (EV71) Infection | - | IC50 | 350 µg/ml | |

| Vero Cells | Enterovirus 71 (EV71) Infection | - | 50% Cytotoxicity Concentration (CC50) | 1,346 µg/ml |

Key Signaling Pathways Modulated by Sophocarpine

Sophocarpine exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

Anti-Inflammatory Signaling

Sophocarpine has been shown to mitigate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Sophocarpine suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is achieved by preventing the phosphorylation of IκB, which in turn inhibits the activation of NF-κB. Additionally, it attenuates the phosphorylation of p38 MAPK and JNK, further contributing to its anti-inflammatory effects.

Anti-Cancer Signaling

The anti-tumor activities of Sophocarpine are mediated through the modulation of multiple signaling pathways, including the PI3K/AKT/mTOR pathway. In castration-resistant prostate cancer cells, Sophocarpine has been shown to suppress proliferation, migration, and invasion while promoting apoptosis by inactivating the PI3K/AKT/mTOR signaling cascade.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the preclinical evaluation of Sophocarpine.

In Vitro Assays

This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of Sophocarpine and a vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Culture and Treatment: Grow cells on coverslips or in a 96-well plate and treat with Sophocarpine to induce apoptosis.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Subsequently, permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP), for 60 minutes at 37°C in a humidified chamber.

-

Detection: If using an indirectly labeled dUTP, incubate with a corresponding labeled antibody (e.g., a fluorescently-labeled anti-BrdU antibody).

-

Counterstaining: Stain the cell nuclei with a DNA stain such as DAPI or Hoechst 33342.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.

This assay measures the collective migration of a sheet of cells.

-

Cell Seeding: Plate cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.

-

Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of Sophocarpine or a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Data Analysis: Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure relative to the initial scratch area.

This assay evaluates the ability of cells to invade through an extracellular matrix barrier.

-

Chamber Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a layer of Matrigel or another basement membrane extract.

-

Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells into the upper chamber of the coated Transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.

-

Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol or another suitable fixative. Stain the cells with a dye such as crystal violet.

-

Imaging and Quantification: Take images of the stained cells using a microscope. Count the number of invaded cells in several random fields to determine the average number of invading cells per field.

In Vivo Assays

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

-

Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a suitable medium or PBS, often mixed with Matrigel to enhance tumor formation.

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.

-

Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-5 x 106 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers and calculate the tumor volume using the formula: Volume = (width2 x length) / 2.

-

Compound Administration: Once the tumors reach a palpable size (e.g., 50-100 mm3), randomly assign the mice to treatment groups (vehicle control and Sophocarpine at various doses). Administer the treatment via the desired route (e.g., intraperitoneal, oral gavage) for a specified duration.

-

Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and volume. The tumors can be further processed for histological or molecular analysis.

This is a widely used model of acute inflammation.

-

Animal Model: Use rats or mice of a specific strain and weight.

-

Compound Administration: Administer Sophocarpine or a vehicle control at various doses, typically via intraperitoneal or oral routes, at a set time before carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at several time points after (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage of inhibition of edema in the treated groups compared to the control group.

This is a model of visceral pain used to screen for analgesic activity.

-

Animal Model: Typically, mice are used for this assay.

-

Compound Administration: Administer Sophocarpine, a vehicle control, or a standard analgesic (e.g., aspirin) via the desired route (e.g., oral, intraperitoneal) at a specified time before the acetic acid injection.

-

Induction of Writhing: Inject a 0.6-0.7% solution of acetic acid intraperitoneally into each mouse.

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) over a set period (e.g., 15-20 minutes), usually starting 5 minutes after the acetic acid injection.

-

Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing in the treated groups compared to the control group.

Conclusion

The early-stage and preclinical data for this compound strongly suggest its potential as a therapeutic agent for a variety of diseases, particularly those with inflammatory and cancerous etiologies. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/AKT, provides a solid foundation for its further development. The quantitative data from in vitro and in vivo studies demonstrate its potency and efficacy in relevant disease models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of Sophocarpine's therapeutic potential. Further research, including comprehensive pharmacokinetic and toxicology studies, is warranted to advance this promising natural compound towards clinical application.

References

The Intricate Dance of Cellular Signaling: A Technical Guide to the Biochemical Pathways Modulated by Sophocarpine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Sophocarpine monohydrate, a quinolizidine alkaloid extracted from the medicinal plant Sophora alopecuroides, has garnered significant attention in the scientific community for its potent anti-tumor, anti-inflammatory, and antiviral properties. This technical guide delves into the core biochemical pathways modulated by sophocarpine treatment, providing a comprehensive overview of its mechanism of action. Through a synthesis of current research, this document outlines the key signaling cascades affected by sophocarpine, presents quantitative data in structured tables for comparative analysis, details relevant experimental methodologies, and visualizes these complex interactions through signaling pathway diagrams.

Core Signaling Pathways Modulated by Sophocarpine

Sophocarpine exerts its therapeutic effects by intervening in several critical cellular signaling pathways, primarily impacting cell proliferation, apoptosis, and inflammation. The most extensively documented pathways include the PI3K/Akt/mTOR pathway, the apoptosis signaling cascade, and the NF-κB signaling pathway.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Sophocarpine has been shown to be a potent inhibitor of this pathway in various cancer models.[1][2]

Sophocarpine's inhibitory action on the PI3K/Akt/mTOR pathway is often initiated by the upregulation of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor protein.[1] PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that activates Akt. By increasing PTEN expression, sophocarpine effectively reduces the levels of phosphorylated Akt (p-Akt), thereby attenuating downstream signaling.[1] The inactivation of Akt, in turn, leads to the dephosphorylation and activation of its downstream targets, including mTOR.[2] The suppression of this pathway ultimately leads to decreased cell proliferation and survival in cancer cells.

// Nodes Sophocarpine [label="Sophocarpine", fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pAkt [label="p-Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#F1F3F4"]; ApoptosisInhibition [label="Inhibition of\n Apoptosis", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Sophocarpine -> PTEN [label="Upregulates", color="#34A853"]; PTEN -> PIP3 [label="Dephosphorylates", arrowhead=tee, color="#EA4335"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=invis]; PIP3 -> pAkt [label="Activates"]; Akt -> pAkt [style=invis]; pAkt -> mTOR [label="Activates"]; mTOR -> CellGrowth; mTOR -> ApoptosisInhibition;

// Invisible edges for layout {rank=same; PI3K; PTEN} {rank=same; PIP2; PIP3} {rank=same; Akt; pAkt} } Caption: Sophocarpine inhibits the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis: The Programmed Cell Death Cascade

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Sophocarpine has been demonstrated to induce apoptosis in various cancer cell lines through the modulation of key apoptosis-related proteins.

The mechanism of sophocarpine-induced apoptosis involves the regulation of the Bcl-2 family of proteins. Sophocarpine treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

// Nodes Sophocarpine [label="Sophocarpine", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4"]; CytochromeC [label="Cytochrome c", fillcolor="#F1F3F4"]; Caspases [label="Caspase Cascade", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sophocarpine -> Bcl2 [label="Downregulates", arrowhead=tee, color="#EA4335"]; Sophocarpine -> Bax [label="Upregulates", color="#34A853"]; Bcl2 -> Mitochondrion [arrowhead=tee, label="Inhibits\ncytochrome c\nrelease"]; Bax -> Mitochondrion [label="Promotes\ncytochrome c\nrelease"]; Mitochondrion -> CytochromeC [label="Release"]; CytochromeC -> Caspases [label="Activates"]; Caspases -> Apoptosis; } Caption: Sophocarpine induces apoptosis via the mitochondrial pathway.

Attenuation of Inflammatory Responses: The NF-κB Signaling Pathway

Chronic inflammation is a known driver of tumorigenesis. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Sophocarpine has demonstrated potent anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Sophocarpine's anti-inflammatory mechanism involves the suppression of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, sophocarpine blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.

// Nodes InflammatoryStimuli [label="Inflammatory Stimuli\n(e.g., LPS)", shape=ellipse, fillcolor="#F1F3F4"]; Sophocarpine [label="Sophocarpine", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkBa [label="IκBα", fillcolor="#F1F3F4"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_IkBa [label="NF-κB/IκBα\nComplex", fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4"]; GeneExpression [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6)", shape=ellipse, fillcolor="#F1F3F4"];

// Edges InflammatoryStimuli -> IKK [label="Activates"]; Sophocarpine -> IKK [label="Inhibits", arrowhead=tee, color="#EA4335"]; IKK -> IkBa [label="Phosphorylates"]; IkBa -> NFkB_IkBa [style=invis]; NFkB_IkBa -> NFkB [label="IκBα degradation,\nNF-κB release"]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> GeneExpression [label="Transcription"];

// Invisible edges for layout {rank=same; IKK; IkBa} } Caption: Sophocarpine inhibits the NF-κB inflammatory pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound treatment.

Table 1: IC50 Values of Sophocarpine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DU145 | Castration-Resistant Prostate Cancer | 277.69 | |

| PC3 | Castration-Resistant Prostate Cancer | 174.41 | |

| A549 | Lung Cancer | ~4000 (4 mM) | |

| U251 | Glioblastoma | Not explicitly stated, effective at 2 mM | |

| C6 | Glioblastoma | Not explicitly stated, effective at 2 mM |

Table 2: Quantitative Effects of Sophocarpine on Protein Expression

| Protein | Cell Line/Model | Treatment Concentration | Change in Expression | Reference |

| p-Akt | DU145, PC3 | 200 µM | Decreased | |

| p-mTOR | DU145, PC3 | 200 µM | Decreased | |

| PI3K | DU145, PC3 | 200 µM | Decreased | |

| PTEN | U251 | 2 mM | Upregulated | |

| p-Akt | U251 | 2 mM | Decreased | |

| Bcl-2 | U251 | 2 mM | Downregulated | |

| Cleaved Caspase-3 | U251 | 2 mM | Upregulated | |

| p53 | U251 | 2 mM | Upregulated |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of sophocarpine.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of sophocarpine on cancer cells and to calculate the IC50 value.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the log of the drug concentration.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SeedCells [label="Seed cells in 96-well plate"]; Incubate1 [label="Incubate overnight"]; Treat [label="Treat with Sophocarpine\n(various concentrations & times)"]; Incubate2 [label="Incubate for treatment period"]; AddMTT [label="Add MTT solution"]; Incubate3 [label="Incubate for formazan formation"]; AddSolubilizer [label="Add solubilization solution"]; Measure [label="Measure absorbance"]; Analyze [label="Analyze data & calculate IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> SeedCells; SeedCells -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> AddSolubilizer; AddSolubilizer -> Measure; Measure -> Analyze; Analyze -> End; } Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins in the signaling pathways affected by sophocarpine.

Protocol:

-

Cell Lysis: Cells treated with sophocarpine are lysed to extract total proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-Bax).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-